3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline
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Overview
Description
3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound with the molecular formula C17H13N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with phenol in the presence of a dehydrating agent . The reaction mixture is then subjected to cyclization under acidic conditions to yield the desired compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of halogenated pyrazoloquinoline derivatives.
Scientific Research Applications
3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of cellular processes in pathogens. In cancer cells, it can activate caspases, leading to programmed cell death (apoptosis) . The exact molecular pathways are still under investigation, but its ability to interact with DNA and proteins is a key aspect of its biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]quinoline: Lacks the methyl and phenoxy groups, leading to different biological activities.
3-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline: Similar structure but without the phenoxy group, affecting its chemical reactivity and biological properties.
Uniqueness
3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline is unique due to the presence of both the methyl and phenoxy groups, which enhance its biological activity and make it a versatile compound for various applications .
Properties
CAS No. |
100743-01-9 |
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Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-methyl-4-phenoxy-2H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C17H13N3O/c1-11-15-16(21-12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-17(15)20-19-11/h2-10H,1H3,(H,18,19,20) |
InChI Key |
PDEWETOMOOUWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C=CC=CC3=NC2=NN1)OC4=CC=CC=C4 |
Origin of Product |
United States |
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